molecular formula C5H12Cl2N2O2 B1426329 Morpholine-2-carboxylic acid amide dihydrochloride CAS No. 1235655-56-7

Morpholine-2-carboxylic acid amide dihydrochloride

Cat. No. B1426329
CAS RN: 1235655-56-7
M. Wt: 203.06 g/mol
InChI Key: FMCGRROSPIYSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine-2-carboxylic acid amide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2 and a molecular weight of 203.07 . Its IUPAC name is morpholine-2-carboxamide dihydrochloride .


Synthesis Analysis

The synthesis of morpholine compounds, including Morpholine-2-carboxylic acid amide dihydrochloride, has been a subject of research . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis of substituted morpholines .


Molecular Structure Analysis

The InChI code for Morpholine-2-carboxylic acid amide dihydrochloride is 1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The chemistry of amides, which includes Morpholine-2-carboxylic acid amide dihydrochloride, involves various reactions . For instance, the amine fragment can deprotonate the carboxylic acid forming the carboxylate and ammonium fragments .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, this compound can be studied for its biodegradability and environmental impact. Research can focus on its breakdown products and their effects on ecosystems, contributing to the development of environmentally friendly chemicals.

Each of these applications leverages the unique chemical structure of Morpholine-2-carboxylic acid amide dihydrochloride , particularly its morpholine ring and amide group, to serve a specific purpose in scientific research and industry .

Safety and Hazards

Morpholine-2-carboxylic acid amide dihydrochloride is labeled as an irritant . More detailed safety information and the Material Safety Data Sheet (MSDS) can be found on the product’s page .

properties

IUPAC Name

morpholine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGRROSPIYSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2-carboxylic acid amide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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